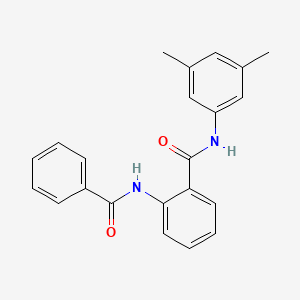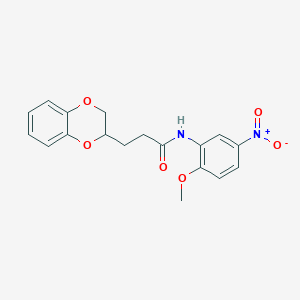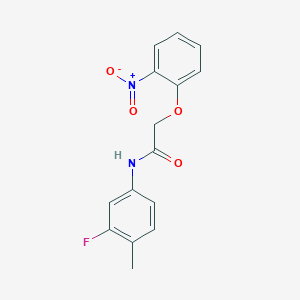
2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile
Vue d'ensemble
Description
2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile, also known as NP3PA, is a chemical compound that belongs to the family of acrylonitriles. It has a molecular weight of 315.34 g/mol and a melting point of 166-168°C. NP3PA has been widely studied for its potential applications in various scientific research fields.
Mécanisme D'action
The mechanism of action of 2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile is not well understood. However, it is believed that the compound may function by interacting with specific biomolecules, such as proteins or nucleic acids, through non-covalent interactions such as hydrogen bonding or π-π stacking.
Biochemical and Physiological Effects:
2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile has been shown to exhibit a range of biochemical and physiological effects. For example, it has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile in laboratory experiments is its high solubility in organic solvents, which makes it easy to work with. However, one limitation is that the compound can be difficult to purify due to its tendency to form impurities during synthesis.
Orientations Futures
There are several potential future directions for research involving 2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile. One area of interest is the development of new fluorescent probes based on the compound, which could be used for the detection of specific biomolecules in biological systems. Another area of interest is the use of 2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile as a building block for the synthesis of new organic materials with unique properties and applications. Finally, further investigation is needed to fully understand the mechanism of action of 2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile and its potential therapeutic applications in various disease states.
Applications De Recherche Scientifique
2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile has been investigated for its potential use in a variety of scientific research applications, including as a fluorescent probe for the detection of biological molecules, as a photosensitizer for photodynamic therapy, and as a building block for the synthesis of new organic materials.
Propriétés
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-(3-propoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-10-23-18-5-3-4-14(12-18)11-16(13-19)15-6-8-17(9-7-15)20(21)22/h3-9,11-12H,2,10H2,1H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZUPOOVVRPXFE-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chlorophenyl)thio]-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4167065.png)
![N-(1-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B4167073.png)

![2-methyl-N-(3-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}phenyl)propanamide](/img/structure/B4167087.png)
![methyl 4-({[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4167101.png)
![4-{[allyl(methyl)amino]methyl}-N-(2,4,6-trimethylpyridin-3-yl)benzamide](/img/structure/B4167105.png)
![1'-benzyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B4167115.png)
![2-[(4-tert-butylphenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4167116.png)
![N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4167117.png)

amino]methyl}nicotinic acid](/img/structure/B4167132.png)
![4-(benzyloxy)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4167144.png)
![2-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4167149.png)
